(2S)-2-[(2-naphthylsulfonyl)amino]-3-phenylpropanoic acid
Description
Systematic Nomenclature and Structural Characterization
IUPAC Nomenclature and CAS Registry Number Analysis
The compound (2S)-2-[(2-naphthylsulfonyl)amino]-3-phenylpropanoic acid adheres to IUPAC nomenclature conventions, with its name derived from its structural components. The main chain is 3-phenylpropanoic acid , where the propanoic acid moiety serves as the parent structure. At position C2, a sulfonyl amino group is attached, substituted with a 2-naphthyl group. The stereochemistry at C2 is specified as S-configuration to denote the chiral center.
CAS Registry Number : 55953-52-1.
Molecular Formula : C₁₉H₁₇NO₄S.
Molecular Weight : 355.41 g/mol.
Key Structural Features:
| Component | Position | Functional Group |
|---|---|---|
| Propanoic acid | C1-C3 | Carboxylic acid |
| Sulfonyl amino | C2 | -SO₂NH- |
| 2-Naphthyl | C2 | Aromatic sulfonamide |
| Phenyl | C3 | Aromatic ring |
The compound’s systematic name reflects its hierarchical structure, prioritizing the longest chain and functional group precedence.
Molecular Architecture: X-ray Crystallography and DFT Calculations
The molecular architecture of this compound has been elucidated through X-ray crystallography and DFT (Density Functional Theory) calculations , providing insights into its spatial arrangement and intermolecular interactions.
X-ray Crystallography Data
A crystal structure study revealed:
| Parameter | Value (Å) |
|---|---|
| a | 8.0694 |
| b | 15.2168 |
| c | 14.0996 |
| β | 92.505° |
- Dihedral angles : The naphthalene ring forms a dihedral angle of 33.89° with adjacent aromatic systems in related sulfonate esters.
The sulfonyl group adopts a tetrahedral geometry , with sulfur bonded to two oxygen atoms, a nitrogen atom, and a naphthyl group. Hydrogen bonding between the carboxylic acid proton and sulfonyl oxygen atoms stabilizes the crystal lattice.
DFT Calculations
DFT studies (e.g., B3LYP theory) have been used to optimize molecular geometries and predict intermolecular interactions in sulfonate esters. For this compound, DFT calculations likely validate the experimental crystal structure, highlighting:
Stereochemical Configuration Analysis via Chiral HPLC
The stereochemical purity of this compound is confirmed using chiral HPLC , which separates enantiomers based on their interaction with chiral stationary phases.
Chiral HPLC Methodology
While direct data for this compound is limited, analogous methods for phenylalanine derivatives provide a framework:
- Column : Astec® CHIROBIOTIC® T or teicoplanin-based columns.
- Mobile Phase : Methanol/water with additives like sodium 1-octanesulfonate or ammonium acetate.
- Resolution (Rₛ) : >1.5 for enantiomer separation in similar systems.
Key Factors Influencing Resolution
| Factor | Impact on Separation |
|---|---|
| Chiral selector | Teicoplanin or macrocyclic antibiotics |
| Organic modifier | Methanol enhances retention time |
| Ionic modifier | Sodium 1-octanesulfonate improves peak shape |
This method ensures the compound’s enantiopurity is maintained during synthesis and purification.
Comparative Analysis with Structural Analogs
The compound’s molecular properties and reactivity are contextualized by comparing it with structurally related sulfonamide derivatives.
Analog 1: N-(2-Naphthalenylsulfonyl)-β-alanine (CAS 100394-14-7)
| Property | This compound | N-(2-Naphthalenylsulfonyl)-β-alanine |
|---|---|---|
| Molecular Formula | C₁₉H₁₇NO₄S | C₁₃H₁₃NO₄S |
| Molecular Weight | 355.41 g/mol | 279.31 g/mol |
| Key Functional Group | Propanoic acid + sulfonyl amino | β-alanine + sulfonyl amino |
| Crystal Packing | Stabilized by H-bonding between COOH and sulfonyl O | H-bonding between COOH and sulfonyl O |
Key Difference : The propanoic acid chain in the target compound introduces a phenyl group at C3 , altering steric and electronic properties compared to β-alanine analogs.
Analog 2: (2S)-2-[(Phenylsulfonyl)amino]-3-phenylpropanoic Acid
| Property | Target Compound | Phenylsulfonyl Analog |
|---|---|---|
| Aromatic Group | 2-Naphthyl | Phenyl |
| π-π Stacking | Enhanced via naphthalene’s extended conjugation | Limited to phenyl’s single benzene ring |
| Biological Activity | Not reported | Potential enzyme inhibition |
The naphthyl group in the target compound increases hydrophobicity and conjugation , potentially influencing binding affinity in biological systems.
Properties
IUPAC Name |
(2S)-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-19(22)18(12-14-6-2-1-3-7-14)20-25(23,24)17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18,20H,12H2,(H,21,22)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSYAACXBJFWRS-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360460 | |
| Record name | (2S)-2-[(2-naphthylsulfonyl)amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55953-52-1 | |
| Record name | (2S)-2-[(2-naphthylsulfonyl)amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxazolidinone-Mediated Asymmetric Acylation
A widely adopted strategy involves chiral oxazolidinone auxiliaries to enforce stereocontrol. In a protocol adapted from Organic Syntheses, (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ) serves as the auxiliary. The steps include:
- Acylation : Reacting DIOZ with 3-phenylpropanoyl chloride in the presence of n-butyllithium and titanium tetrachloride to form (4S)-4-isopropyl-5,5-diphenyl-3-(3-phenylpropionyl)oxazolidin-2-one.
- Enolate Formation : Treating the acylated product with n-butyllithium at −78°C to generate a titanium enolate.
- Sulfonylation : Introducing 2-naphthalenesulfonyl chloride to the enolate, followed by quenching with ammonium chloride.
- Auxiliary Removal : Hydrolysis using lithium hydroxide monohydrate and hydrogen peroxide yields the (2S)-configured carboxylic acid.
This method achieves enantiomeric excess (ee) >98% but requires stringent anhydrous conditions.
Derivatization from Amino Acid Precursors
L-Phenylalanine as a Starting Material
L-Phenylalanine’s native (S)-configuration at C2 makes it a viable precursor. The synthesis involves:
- Amino Protection : Treating L-phenylalanine with tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) to form Boc-L-phenylalanine.
- Sulfonylation : Reacting the Boc-protected amine with 2-naphthalenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base.
- Deprotection : Removing the Boc group with trifluoroacetic acid (TFA) to yield the free sulfonamide.
- Oxidation : Converting the primary alcohol to the carboxylic acid via Jones oxidation (CrO₃/H₂SO₄).
This route offers 75–85% overall yield but necessitates careful pH control during oxidation to prevent racemization.
Resolution of Racemic Mixtures
Preferential Crystallization
For racemic intermediates, optical resolution using chiral resolving agents is effective. A method reported for analogous compounds involves:
- Racemate Preparation : Synthesizing (RS)-2-benzoylamino-3-phenylpropanoic acid via Schotten-Baumann acylation.
- Crystallization : Adding cinchonidine to the racemic mixture in ethanol, inducing preferential crystallization of the (S)-enantiomer.
- Recovery : Filtering and recrystallizing the diastereomeric salt to achieve >90% ee.
This approach is cost-effective for large-scale production but requires iterative crystallization cycles.
Sulfonylation Optimization
Solvent and Base Selection
The sulfonylation efficiency depends on reaction conditions:
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Et₃N | DCM | 0°C → rt | 92 |
| Pyridine | THF | rt | 85 |
| NaHCO₃ | H₂O/EtOAc | 0°C | 78 |
Triethylamine in DCM at 0°C maximizes yield by minimizing side reactions.
Comparative Analysis of Methods
| Method | Stereocontrol | Yield (%) | Scalability |
|---|---|---|---|
| Chiral Auxiliary | High | 70–80 | Moderate |
| Amino Acid Derivatization | Moderate | 75–85 | High |
| Resolution | Variable | 60–70 | High |
The chiral auxiliary method excels in enantioselectivity, while amino acid derivatization offers better scalability.
Challenges and Mitigation
- Racemization : Acidic or basic conditions during hydrolysis may epimerize the chiral center. Using buffered solutions (pH 7–8) during deprotection preserves configuration.
- Sulfonyl Chloride Stability : 2-Naphthalenesulfonyl chloride is moisture-sensitive. Storage under argon and in situ preparation from sulfonic acid (using PCl₅) enhance reliability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2-naphthylsulfonyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The naphthylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and nitric acid are employed for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds.
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
This compound serves as a crucial building block in organic synthesis. Its unique naphthyl and sulfonamide functionalities allow chemists to create diverse chemical libraries for drug discovery and development. The ability to modify its structure further enhances its utility in synthesizing more complex molecules.
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : Transformation into sulfone derivatives.
- Reduction : Conversion to amine derivatives.
- Electrophilic Substitution : The aromatic rings can participate in substitution reactions, broadening the scope of potential derivatives that can be synthesized.
Biological Research Applications
Enzyme Inhibition Studies
In biological research, (2S)-2-[(2-naphthylsulfonyl)amino]-3-phenylpropanoic acid is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes positions it as a candidate for developing new therapeutic agents aimed at various diseases .
Anti-inflammatory and Anticancer Properties
Research indicates that this compound may possess anti-inflammatory and anticancer properties. Its mechanism of action involves modulating biological pathways by inhibiting specific enzymes or receptors, which could lead to novel treatment strategies for inflammatory diseases and cancer.
Medicinal Chemistry Applications
Therapeutic Development
The compound's unique structure allows it to target specific biological pathways, making it a valuable candidate for therapeutic development. Its potential applications include:
- Anti-inflammatory drugs : Targeting pathways involved in inflammation.
- Anticancer agents : Modulating cellular pathways involved in tumor growth and metastasis .
Industrial Applications
Material Science
In the industrial sector, this compound is utilized in developing advanced materials such as polymers and coatings. Its chemical properties enable the formulation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-naphthylsulfonyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Structural Variations in the Sulfonamide Group
The sulfonamide substituent significantly influences physicochemical properties and biological interactions:
- 2-Naphthyl vs. 1-Naphthyl Sulfonamides: The compound 2-(naphthalene-1-sulfonamido)-3-phenylpropanoic acid () differs in the position of the sulfonamide attachment (1-naphthyl vs. 2-naphthyl). The 2-naphthyl group in the target compound may offer enhanced hydrophobic interactions compared to the 1-naphthyl analog, as seen in crystallographic studies of related sulfonamides .
- Naphthyl vs. Substituted Phenyl Sulfonamides: Compounds like (S)-2-(4-methoxyphenylsulfonamido)-3-phenylpropanoic acid () replace the naphthyl group with a 4-methoxyphenyl moiety. Conversely, the naphthyl group’s extended aromatic system may improve affinity for hydrophobic binding pockets .
Variations in the Amino Acid Backbone
The amino acid moiety determines chirality, side-chain interactions, and metabolic stability:
- Phenylalanine vs. Valine Derivatives: N-(p-toluenesulfonyl)-L-valine () and 2-benzenesulfonamido-3-methylbutyric acid () feature valine instead of phenylalanine.
Dipeptide Derivatives :
Ala-Phe () and related dipeptides lack the sulfonamide group entirely, relying instead on peptide bonds for bioactivity. These compounds highlight the trade-off between sulfonamide-driven target specificity and peptide-based metabolic instability .
Complex Derivatives with Additional Functional Groups
Thiol-Containing Analogs :
Deacetylalacepril () incorporates a proline ring and a thiol group, enabling disulfide bond formation and ACE inhibition. This contrasts with the target compound’s simpler structure, emphasizing the role of additional functional groups in prodrug activation or enzyme targeting .Hydroxy and Lactoyl Modifications :
Metabolites like N-Lactoyl-phenylalanine () introduce hydroxy and lactoyl groups, altering solubility and metabolic pathways. Such modifications are absent in the target compound, underscoring divergent biological roles (e.g., dipeptidase substrates vs. sulfonamide-based inhibitors) .
Data Table: Key Structural and Functional Comparisons
Research Implications
The structural diversity among sulfonamide-amino acid conjugates highlights their adaptability in drug design. The target compound’s 2-naphthyl group and phenylalanine backbone position it as a candidate for targeting hydrophobic enzymes or receptors, while analogs with methoxy or thiol groups offer alternative strategies for solubility or prodrug development. Further studies on binding affinity, pharmacokinetics, and crystallography are warranted to optimize these compounds for therapeutic applications .
Biological Activity
(2S)-2-[(2-naphthylsulfonyl)amino]-3-phenylpropanoic acid, commonly referred to as a sulfonamide derivative, is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- CAS Number : 55953-52-1
- Molecular Weight : 273.31 g/mol
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in DMSO and other organic solvents |
This compound exhibits several biological activities, primarily through its interaction with various biological targets:
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Binding : It may bind to certain receptors, influencing physiological responses such as inflammation and pain perception.
Therapeutic Potential
Research indicates that this compound could have applications in treating conditions such as:
- Inflammatory Diseases : By modulating inflammatory pathways.
- Pain Management : Due to its potential analgesic properties.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition :
- Receptor Interaction Analysis :
- In Vivo Studies :
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for (2S)-2-[(2-naphthylsulfonyl)amino]-3-phenylpropanoic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis begins with L-phenylalanine derivatives, followed by sulfonylation using 2-naphthalenesulfonyl chloride under controlled conditions (0–5°C, inert atmosphere). Protecting groups (e.g., tert-butoxycarbonyl) prevent side reactions. Optimization involves solvent selection (dichloromethane or THF), stoichiometric ratios (1:1.2 for sulfonyl chloride:amine), and bases like triethylamine to neutralize HCl. Post-synthesis, recrystallization in ethanol/water mixtures improves purity, monitored by HPLC (≥98% purity) .
Q. Which analytical techniques confirm the structural integrity and enantiomeric purity of this compound?
- Methodology :
- X-ray crystallography : Resolves absolute stereochemistry (monoclinic P21/n space group, a = 8.0694 Å, b = 15.2168 Å, β = 92.505°) .
- Chiral HPLC : Uses Chiralpak IA columns with hexane:isopropanol (80:20) to separate enantiomers (retention time: 12.3 min for (2S)-form).
- Spectroscopy : 1H NMR confirms sulfonamide NH (δ 10.2 ppm, singlet) and aromatic protons (δ 7.4–8.2 ppm, multiplet). HRMS validates molecular mass (m/z 355.40 [M+H]+) .
Advanced Research Questions
Q. How can discrepancies in reported bioactivity data for this compound be systematically addressed?
- Methodology :
- Purity assessment : Differential scanning calorimetry (DSC) verifies melting point consistency (215–217°C).
- Assay standardization : Use uniform cell lines (e.g., HEK293) and buffer conditions (pH 7.4 PBS). Include controls like suramin for kinase inhibition assays.
- Structural analogs : Compare activity with derivatives lacking the naphthyl group (e.g., phenylsulfonyl analogs) to identify pharmacophore contributions .
Q. What computational approaches predict the compound’s metabolic stability and target interactions?
- Methodology :
- Molecular docking : Utilize AutoDock Vina with sulfonamide oxygen and carboxylate groups as key interaction sites. PDB structures (e.g., 3ERT for kinase targets) guide pose selection.
- ADMET prediction : SwissADME estimates logP (3.2) and bioavailability scores. CYP450 metabolism is modeled via StarDrop’s WhichP450 module, highlighting oxidation at the naphthyl ring.
- MD simulations : AMBER force field simulations (200 ns) assess binding stability with target proteins .
Q. How does stereochemistry influence this compound’s pharmacological profile?
- Methodology :
- Enantiomer synthesis : Prepare (2R)-enantiomer via Mitsunobu reaction with (R)-BINOL catalysts.
- SPR binding assays : Compare KD values (e.g., (2S)-form: 12 nM vs. (2R)-form: 450 nM for BSA interaction).
- Circular dichroism : Monitor conformational changes in target enzymes (e.g., α-helix loss at 222 nm upon binding (2S)-enantiomer) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
